An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1H-benzoimidazole-2-thiol
An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1H-benzoimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-1H-benzoimidazole-2-thiol (CAS No: 39573-31-4), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information on closely related benzimidazole-2-thiol derivatives to provide a thorough understanding of its expected characteristics.
Chemical and Physical Properties
1-Ethyl-1H-benzoimidazole-2-thiol belongs to the benzimidazole class of compounds, which are known for their diverse biological activities. The core structure consists of a fused benzene and imidazole ring, with an ethyl group attached to one of the nitrogen atoms and a thiol group at the 2-position. This substitution pattern influences its physicochemical properties and biological interactions.
Table 1: Physical and Chemical Properties of 1-Ethyl-1H-benzoimidazole-2-thiol and Related Compounds
| Property | 1-Ethyl-1H-benzoimidazole-2-thiol | 2-Ethyl-1H-benzo[d]imidazole (Analogue) | 1H-Benzimidazole-2-ethanethiol (Analogue) |
| Molecular Formula | C₉H₁₀N₂S[1] | C₉H₁₀N₂ | C₉H₁₀N₂S |
| Molecular Weight | 178.26 g/mol [1] | 146.19 g/mol | 178.25 g/mol |
| Melting Point | Data not available | 168-170 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Predicted to have limited solubility in water and be soluble in polar organic solvents such as ethanol, methanol, and DMSO. | Data not available | Limited solubility in water; soluble in methanol, ethanol, and DMSO. |
| Appearance | Expected to be a solid at room temperature.[1] | White solid | Data not available |
| CAS Number | 39573-31-4[1][2] | 7035-68-9 | 2242-96-8 |
Spectroscopic Data
Table 2: Expected Spectroscopic Data for 1-Ethyl-1H-benzoimidazole-2-thiol
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring, and a broad singlet for the N-H proton of the tautomeric thione form. |
| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons of the benzimidazole ring, and a characteristic signal for the C=S carbon in the thione tautomer. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3000 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N stretching (around 1620 cm⁻¹), and C=S stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (178.26), along with fragmentation patterns characteristic of the benzimidazole core and the loss of the ethyl group. |
Chemical Reactivity
The chemical reactivity of 1-Ethyl-1H-benzoimidazole-2-thiol is primarily dictated by the presence of the thiol group and the benzimidazole ring system.
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Tautomerism: The compound can exist in two tautomeric forms: the thiol form (1-ethyl-1H-benzoimidazole-2-thiol) and the thione form (1-ethyl-1,3-dihydro-2H-benzoimidazole-2-thione). The equilibrium between these two forms is influenced by the solvent and temperature.
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Alkylation: The sulfur atom in the thiol/thione group is a primary site for alkylation reactions.
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Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids.
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Coordination Chemistry: The nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group can act as ligands to coordinate with metal ions.
Experimental Protocols
While a specific, validated protocol for the synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol is not widely published, a general and adaptable method based on the synthesis of analogous N-alkylated benzimidazole-2-thiols is provided below.
Synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol
This synthesis is a two-step process starting from o-phenylenediamine.
Step 1: Synthesis of 1H-benzoimidazole-2-thiol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL).
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Addition of Reagents: To this solution, add potassium hydroxide (6.2 g, 0.11 mol) and stir until it dissolves. Then, add carbon disulfide (7.6 g, 0.1 mol) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
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Work-up: After cooling to room temperature, the precipitated product is filtered, washed with cold ethanol, and then with water. The crude product is recrystallized from ethanol to yield 1H-benzoimidazole-2-thiol.
Step 2: N-Ethylation of 1H-benzoimidazole-2-thiol
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Reaction Setup: In a round-bottom flask, suspend 1H-benzoimidazole-2-thiol (15.0 g, 0.1 mol) in ethanol (200 mL).
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Base Addition: Add sodium hydroxide (4.4 g, 0.11 mol) and stir until a clear solution is obtained.
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Alkylation: Add ethyl iodide (17.1 g, 0.11 mol) dropwise to the solution.
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Reaction: Stir the mixture at room temperature for 24 hours.
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Work-up: The solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. While the specific signaling pathways modulated by 1-Ethyl-1H-benzoimidazole-2-thiol have not been elucidated, a well-established mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[1][3]
Representative Signaling Pathway: Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs.
Many benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[3] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.
Diagram 2: Tubulin Polymerization Inhibition Pathway
Caption: Representative pathway of tubulin polymerization inhibition.
Conclusion
1-Ethyl-1H-benzoimidazole-2-thiol is a molecule with significant potential in drug discovery, stemming from the well-established biological activities of the benzimidazole scaffold. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview of its expected chemical properties, a plausible synthetic route, and a representative mechanism of action based on current knowledge of related compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.
